![molecular formula C15H23NO3 B12553568 3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine CAS No. 182197-46-2](/img/structure/B12553568.png)
3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a dimethoxyphenyl group, and an oxaziridine ring, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine typically involves the reaction of tert-butylamine with 3,4-dimethoxyphenylacetaldehyde in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form corresponding oxaziridinium ions.
Reduction: Reduction reactions can open the oxaziridine ring, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or dimethoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions include oxaziridinium ions, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine involves its interaction with various molecular targets. The oxaziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]amine
- tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]alcohol
- tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]ketone
Uniqueness
3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine is unique due to the presence of the oxaziridine ring, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
182197-46-2 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
3-tert-butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)14-16(19-14)9-8-11-6-7-12(17-4)13(10-11)18-5/h6-7,10,14H,8-9H2,1-5H3 |
InChI-Schlüssel |
YTDWMOHXBWBRDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1N(O1)CCC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
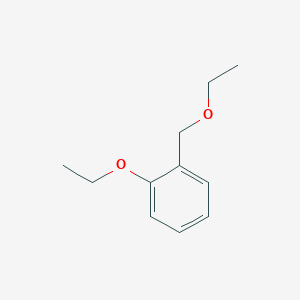
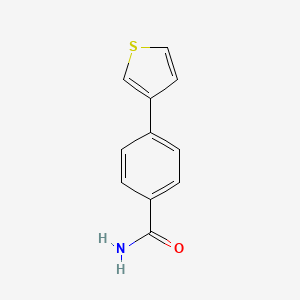

![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
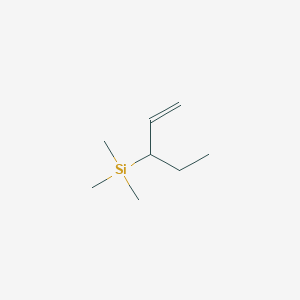
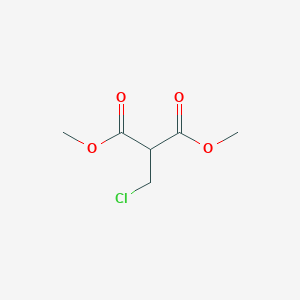
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
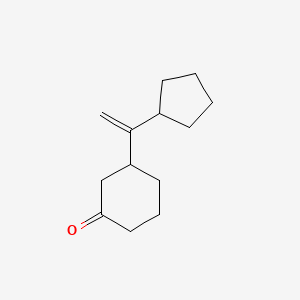
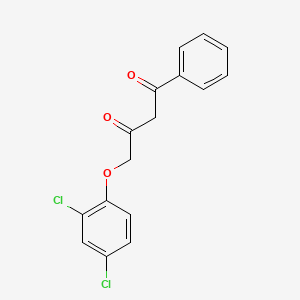
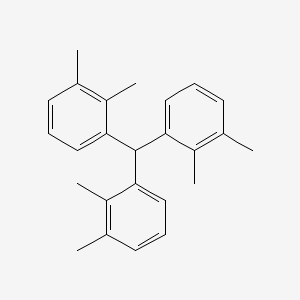
![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)
